molecular formula C18H34O B160282 (9Z,12Z)-Octadeca-9,12-dien-1-ol CAS No. 506-43-4

(9Z,12Z)-Octadeca-9,12-dien-1-ol

Cat. No.: B160282
CAS No.: 506-43-4
M. Wt: 266.5 g/mol
InChI Key: JXNPEDYJTDQORS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Linoleyl alcohol, also known as (9Z,12Z)-Octadeca-9,12-dien-1-ol, is a fatty alcohol . It is a structural analog of Linoleic acid without an α-carboxyl group It is known to interact with enzymes such as potato tuber lipoxygenase .

Mode of Action

The interaction of Linoleyl alcohol with its targets leads to various biochemical changes. For instance, the dioxygenation of Linoleyl alcohol by potato tuber lipoxygenase leads to the formation of two positional isomeric products - 9- and 13-hydroperoxyoctadecadien-1-ols .

Biochemical Pathways

It is known that the compound plays a role in the dioxygenation process catalyzed by lipoxygenase . This process leads to the formation of hydroperoxy derivatives, which are involved in various biological processes.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

It is known that the compound’s interaction with lipoxygenase leads to the formation of hydroperoxy derivatives . These derivatives can have various biological effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of Linoleyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its biological effects . Moreover, the compound’s interactions with other molecules in its environment can also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleyl alcohol is typically synthesized by the reduction of linoleic acid. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, linoleyl alcohol is produced through the hydrogenation of linoleic acid using a metal catalyst, such as palladium on carbon (Pd/C). The process is carried out under controlled pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Linoleyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)

    Substitution: Hydrohalic acids (HCl, HBr, HI)

Major Products:

    Oxidation: Linoleic acid

    Reduction: Linoleyl alcohol

    Substitution: Alkyl halides

Properties

CAS No.

506-43-4

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadeca-9,12-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3

InChI Key

JXNPEDYJTDQORS-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCO

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCO

Key on ui other cas no.

506-43-4

Synonyms

9,12-octadecadien-1-ol
linoleyl alcohol
linoleyl alcohol, (E,E)-isomer
linoleyl alcohol, (Z,Z)-isome

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z)-Octadeca-9,12-dien-1-ol
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